molecular formula C13H22N2O B12629623 (2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol CAS No. 918968-58-8

(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol

Cat. No.: B12629623
CAS No.: 918968-58-8
M. Wt: 222.33 g/mol
InChI Key: IHGIGBRWUXZKHM-WCQYABFASA-N
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Description

(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a pyridine ring, which is often found in biologically active molecules, and a chiral center, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of a pyridine derivative followed by the introduction of the chiral centers through asymmetric synthesis. Reaction conditions typically include the use of chiral catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of (2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol: Similar structure but with a pyridin-3-yl group.

    (2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-2-yl)ethyl]amino}butan-1-ol: Similar structure but with a pyridin-2-yl group.

Uniqueness

(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol is unique due to its specific stereochemistry and the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

918968-58-8

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

(2S)-3-methyl-2-[methyl-[(1S)-1-pyridin-4-ylethyl]amino]butan-1-ol

InChI

InChI=1S/C13H22N2O/c1-10(2)13(9-16)15(4)11(3)12-5-7-14-8-6-12/h5-8,10-11,13,16H,9H2,1-4H3/t11-,13+/m0/s1

InChI Key

IHGIGBRWUXZKHM-WCQYABFASA-N

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)N(C)[C@H](CO)C(C)C

Canonical SMILES

CC(C)C(CO)N(C)C(C)C1=CC=NC=C1

Origin of Product

United States

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